

A Technical Guide to 2,2'-Oxybisbutan-1-ol: Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Oxybisbutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,2'-Oxybisbutan-1-ol**. Given the limited availability of specific experimental data for this compound, this document also outlines standard methodologies for determining its key characteristics and discusses its general reactivity based on its functional groups.

Core Properties of 2,2'-Oxybisbutan-1-ol

2,2'-Oxybisbutan-1-ol, with the CAS Number 55011-26-2, is a difunctional organic molecule containing both ether and primary alcohol functionalities. Its structure consists of two butanol backbones linked by an oxygen atom at the C2 position of each chain.

Table 1: General and Physical Properties of **2,2'-Oxybisbutan-1-ol**

Property	Value	Source/Comment
IUPAC Name	2,2'-Oxybis(butan-1-ol)	---
Synonyms	2,2'-Oxybis[1-butanol]; 1-Butanol, 2,2'-oxybis-	[1]
CAS Number	55011-26-2	[1]
Molecular Formula	C ₈ H ₁₈ O ₃	[1]
Molecular Weight	162.23 g/mol	[1][2]
Appearance	Expected to be a colorless liquid at room temperature	Based on similar compounds
Boiling Point	Data for the 4,4'- isomer is 138 °C at 0.8 Torr. The 2,2'- isomer's boiling point is expected to be in a similar range.	[3]
Melting Point	Not readily available. Expected to be low.	---
Density	Data for the 4,4'- isomer is 0.9999 g/cm ³ at 26 °C.	[3]
Solubility	Expected to be slightly soluble in water and soluble in common organic solvents like alcohols, ethers, and chloroform.	Based on structural similarity to other ether-alcohols.[3]

Chemical Reactivity and Stability

The chemical behavior of **2,2'-Oxybisbutan-1-ol** is dictated by its two primary functional groups: the ether linkage and the primary hydroxyl groups.

Ether Group Reactivity:

- **Acid Cleavage:** The ether bond is generally stable but can be cleaved under harsh conditions using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically at elevated temperatures.
- **Oxidation:** Ethers are relatively resistant to oxidation. However, prolonged exposure to air and light can lead to the slow formation of explosive peroxides. It is advisable to store such compounds in dark, airtight containers.

Primary Alcohol Group Reactivity:

- **Oxidation:** The primary alcohol groups can be oxidized to aldehydes and further to carboxylic acids using appropriate oxidizing agents.
- **Esterification:** The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
- **Williamson Ether Synthesis:** The alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a new ether linkage.

General Reactivity:

- The presence of two hydroxyl groups allows for the formation of di-esters or other bifunctional derivatives.
- The molecule can act as a chelating agent for certain metal ions.

Experimental Protocols

While specific, published experimental protocols for **2,2'-Oxybisbutan-1-ol** are not readily available, standard organic chemistry techniques can be employed to determine its properties.

Determination of Boiling Point (Thiele Tube Method)

A precise method for determining the boiling point of a small quantity of a liquid.

Methodology:

- A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Solubility

A qualitative and quantitative assessment of the solubility in various solvents.

Methodology:

- Qualitative Assessment: To a series of test tubes, each containing a small, measured amount of **2,2'-Oxybisbutan-1-ol**, add a specific volume of a solvent (e.g., water, ethanol, acetone, hexane). Observe for the formation of a homogeneous solution or the presence of separate layers.
- Quantitative Assessment: Prepare a saturated solution of **2,2'-Oxybisbutan-1-ol** in a chosen solvent at a specific temperature. Carefully separate the saturated solution from any undissolved solute. A known volume of the saturated solution is then analyzed (e.g., by gravimetric analysis after solvent evaporation or by a suitable chromatographic technique) to determine the concentration of the dissolved solute.

Spectroscopic Data

Specific spectral data for **2,2'-Oxybisbutan-1-ol** is not widely published. However, the expected spectral characteristics can be inferred from its structure.

Table 2: Predicted Spectroscopic Features for **2,2'-Oxybisbutan-1-ol**

Technique	Expected Features
^1H NMR	- Broad singlet corresponding to the two -OH protons (variable chemical shift).- Multiplets in the range of 3.0-4.0 ppm for the -CH ₂ -O- and -CH-O- protons.- Multiplets in the range of 0.8-1.7 ppm for the alkyl chain protons.
^{13}C NMR	- Peaks in the range of 60-80 ppm for the carbons attached to oxygen atoms.- Peaks in the range of 10-40 ppm for the other alkyl carbons.
IR Spectroscopy	- A broad absorption band in the region of 3200-3600 cm ⁻¹ due to the O-H stretching of the alcohol groups.- C-H stretching absorptions in the range of 2850-3000 cm ⁻¹ .- A characteristic C-O stretching band for the ether linkage around 1100 cm ⁻¹ .
Mass Spectrometry	- The molecular ion peak (M ⁺) at m/z = 162.23.- Fragmentation patterns corresponding to the loss of water, alkyl groups, and cleavage of the ether bond.

Applications and Future Research

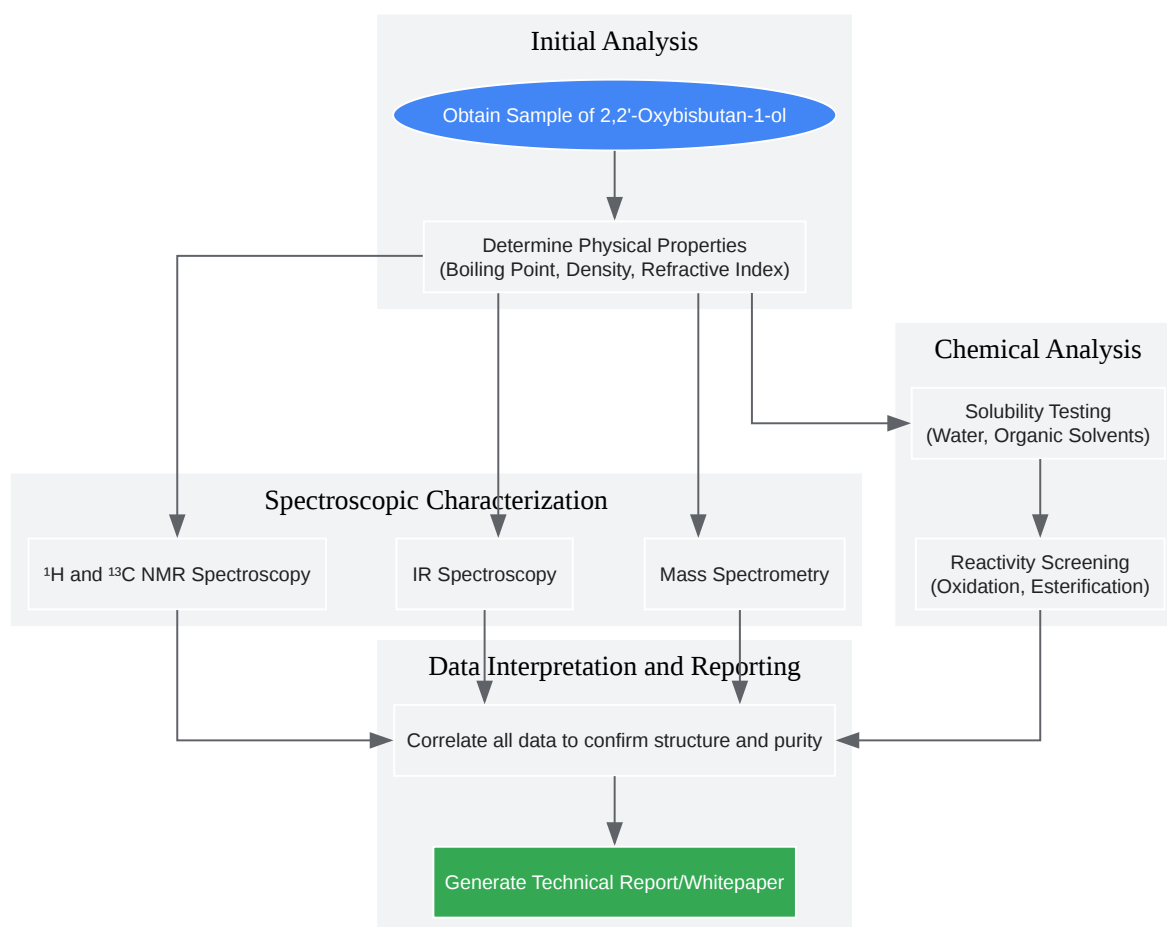
While no specific applications in drug development for **2,2'-Oxybisbutan-1-ol** have been identified in the literature, its structural motifs suggest potential utility as:

- A linker molecule in the synthesis of more complex structures.
- A polar solvent or co-solvent in various chemical reactions.
- A starting material for the synthesis of specialty polymers or surfactants.

Further research is required to fully characterize this compound and explore its potential applications in medicinal chemistry, materials science, and other scientific disciplines.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the characterization of an unknown liquid organic compound like **2,2'-Oxybisbutan-1-ol**.



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Workflow for the characterization of **2,2'-Oxybisbutan-1-ol**.

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